molecular formula C8H18ClNO B2812852 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride CAS No. 2155840-42-7

2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2812852
CAS No.: 2155840-42-7
M. Wt: 179.69
InChI Key: STIVKDYCXCREGZ-SCLLHFNJSA-N
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Description

2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride is a chemical compound with a piperidine ring structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the piperidine ring using methylation reagents.

    Attachment of the Ethan-1-ol Group: This step involves the reaction of the piperidine derivative with an appropriate alcohol derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups are commonly employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol
  • 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-amine
  • 2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-thiol

Uniqueness

2-((2R,6R)-6-Methylpiperidin-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.

Properties

IUPAC Name

2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(9-7)5-6-10;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVKDYCXCREGZ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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